molecular formula C11H17N B3021700 N-(Tert-butyl)-3-methylbenzamide CAS No. 42498-33-9

N-(Tert-butyl)-3-methylbenzamide

Cat. No. B3021700
CAS RN: 42498-33-9
M. Wt: 163.26 g/mol
InChI Key: HSWVXQUVZGSPNW-UHFFFAOYSA-N
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Description

“N-(Tert-butyl)-3-methylbenzamide” is a compound that likely contains a benzamide group (a benzene ring attached to a carboxamide group) and a tert-butyl group (a central carbon atom attached to three methyl groups). The tert-butyl group is known for its bulky nature and is often used in organic chemistry reactions to protect reactive sites .


Synthesis Analysis

While specific synthesis methods for “N-(Tert-butyl)-3-methylbenzamide” are not available, tert-butyl groups are often introduced into molecules using tert-butyl alcohol or tert-butyl chloride . The synthesis of benzamide compounds typically involves the reaction of an amine with a carboxylic acid or its derivative .


Molecular Structure Analysis

The molecular structure of “N-(Tert-butyl)-3-methylbenzamide” would likely show a benzene ring (indicative of the benzamide group), a carboxamide group attached to the benzene ring, and a tert-butyl group attached to the nitrogen of the carboxamide group .


Physical And Chemical Properties Analysis

While specific properties for “N-(Tert-butyl)-3-methylbenzamide” are not available, tert-butyl compounds are generally nonpolar, have low melting points, and are resistant to acids and bases .

Scientific Research Applications

Asymmetric Synthesis of N-Heterocycles via Sulfinimines

N-(Tert-butyl)-3-methylbenzamide serves as a valuable chiral auxiliary in the stereoselective synthesis of amines and their derivatives. Specifically, it acts as a gold standard in the synthesis of N-heterocycles via sulfinimines. This methodology allows access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives. These compounds often mimic structural motifs found in natural products and therapeutically relevant molecules .

NMR Studies Using tert-Butyl Groups

The tert-butyl moiety, due to its three chemically identical methyl groups, exhibits exceptionally narrow and intense NMR signals. Researchers use this property to tag proteins and complexes for high-sensitivity NMR spectroscopy. Even when attached to large proteins, the tert-butyl group provides clear signals, aiding in structural studies and protein-probe interactions .

Fuel Additive and Octane Booster

Tert-butyl alcohol, a precursor to N-(Tert-butyl)-3-methylbenzamide, has practical applications beyond the lab. It is used in the preparation of tert-butyl chloride, tert-butyl hydroperoxide, isobutylene, and methyl methacrylate. Additionally, tert-butyl alcohol serves as a fuel additive and enhances gasoline octane ratings .

Mechanism of Action

Target of Action

N-(Tert-butyl)-3-methylbenzamide is a complex compound with potential biological activity. It’s important to note that the tert-butyl group is often used in chemical transformations and has implications in various biosynthetic and biodegradation pathways

Mode of Action

It’s known that the tert-butyl group can influence electrophilic substitutions by directing the incoming electrophile to attack at ortho and para positions This suggests that N-(Tert-butyl)-3-methylbenzamide may interact with its targets through similar mechanisms

Biochemical Pathways

Compounds with a tert-butyl group have been associated with the regulation of telomerase reverse transcriptase (tert) in humans . TERT is a crucial enzyme responsible for telomere maintenance and human genome stability. Dysregulation of telomerase through TERT promoter mutations has been observed across a range of cancers

Pharmacokinetics

A study on phenylthiazoles with a tert-butyl moiety showed promising adme properties, with one compound demonstrating greater penetration of bacterial membranes and metabolic resistance

Result of Action

Compounds with a tert-butyl group have been associated with neuroprotective effects in brain diseases . For instance, tert-butylhydroquinone (tBHQ) has been shown to inhibit neuroinflammation and oxidative stress, playing a neuroprotective role in Alzheimer’s disease, stroke, depression, and Parkinson’s disease

Action Environment

It’s known that environmental conditions can influence the bond strengths of certain compounds

Safety and Hazards

Tert-butyl compounds are often flammable and should be handled with care. They may also cause irritation if they come into contact with the skin or eyes, or if inhaled or ingested .

Future Directions

The use of tert-butyl groups in the synthesis of complex organic molecules is a well-established field. Future research may focus on developing new synthetic methods involving these groups, or exploring their use in the synthesis of novel compounds .

properties

IUPAC Name

N-tert-butyl-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-9-6-5-7-10(8-9)11(14)13-12(2,3)4/h5-8H,1-4H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXWCMTQWZWYTCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Tert-butyl)-3-methylbenzamide

CAS RN

42498-33-9
Record name N-(1,1-Dimethylethyl)-3-methylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42498-33-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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